Cas no 26186-02-7 (1-Tridecyne)

1-Tridecyne is a linear terminal alkyne with the molecular formula C₁₃H₂₄, characterized by its triple bond at the terminal carbon position. This compound is commonly utilized in organic synthesis, particularly in click chemistry applications such as Huisgen cycloaddition reactions, where it serves as a versatile building block for constructing more complex molecular architectures. Its well-defined structure and reactivity make it valuable in materials science, pharmaceutical research, and polymer chemistry. 1-Tridecyne is also employed in surface modification and cross-coupling reactions due to its ability to form stable covalent linkages. The compound is typically supplied in high purity, ensuring consistent performance in experimental and industrial processes.
1-Tridecyne structure
1-Tridecyne structure
Product Name:1-Tridecyne
CAS No:26186-02-7
MF:C13H24
MW:180.329664230347
MDL:MFCD00015074
CID:88654
PubChem ID:117754
Update Time:2025-10-30

1-Tridecyne Chemical and Physical Properties

Names and Identifiers

    • 1-Tridecyne
    • tridec-1-yne
    • 1-C13H24
    • 1-Tridecylene
    • Tridec-1-in
    • AS-56337
    • AT34840
    • DTXSID0067185
    • FT-0608322
    • 26186-02-7
    • MFCD00015074
    • EINECS 247-511-7
    • NS00028041
    • AKOS006230182
    • tridecyne
    • DTXCID3037460
    • DB-365210
    • 2-NONYL ETHYL ACETYLENE
    • MDL: MFCD00015074
    • Inchi: 1S/C13H24/c1-3-5-7-9-11-13-12-10-8-6-4-2/h1H,4-13H2,2H3
    • InChI Key: GZEDKDBFUBPZNG-UHFFFAOYSA-N
    • SMILES: C(CCCCC)CCCCCC#C
    • BRN: 1744658

Computed Properties

  • Exact Mass: 180.18800
  • Monoisotopic Mass: 180.188
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 9
  • Complexity: 126
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 6.2
  • Topological Polar Surface Area: 0A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0,773 g/cm3
  • Melting Point: -4.99°C
  • Boiling Point: 94,5°C 25mm
  • Flash Point: 116-118°C/10mm
  • Refractive Index: 1.4380
  • Water Partition Coefficient: Not miscible or difficult to mix in water.
  • PSA: 0.00000
  • LogP: 4.54050
  • Solubility: Not determined

1-Tridecyne Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • TSCA:Yes
  • Risk Phrases:R36/37/38
  • Safety Term:S24/25

1-Tridecyne Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

1-Tridecyne Pricemore >>

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1-Tridecyne Related Literature

  • 1. Stereocontrol in organic synthesis using silicon-containing compounds. A synthesis of (–)-tetrahydrolipstatin using the alkylation of a β-silyl ester and the hydroboration of an allylsilane
    Ian Fleming,Nicholas J. Lawrence J. Chem. Soc. Perkin Trans. 1 1998 2679
  • 2. 982. Higher aliphatic compounds. Part X. A synthesis of tariric and petroselinic acids
    P. B. Lumb,J. C. Smith J. Chem. Soc. 1952 5032
  • 3. 164. Syntheses of long-chain acids. Part VI. Acetylenic acids and cis,cis-docosa-5,13-dienoic acid
    D. E. Ames,A. N. Covell,T. G. Goodburn J. Chem. Soc. 1965 894
  • 4. Aqueous solubilization of crystalline fullerenes by supramolecular complexation with γ-cyclodextrin and sulfocalix[8]arene under mechanochemical high-speed vibration milling
    Koichi Komatsu,Koichi Fujiwara,Yasujiro Murata,Tibor Braun J. Chem. Soc. Perkin Trans. 1 1999 2963
  • 5. Studies on the synthesis of linear aliphatic compounds. Part 2. The realisation of a strategy for repeated molecular doubling.
    Eva Igner,Oliver I. Paynter,Derek J. Simmonds,Mark C. Whiting J. Chem. Soc. Perkin Trans. 1 1987 2447

Additional information on 1-Tridecyne

1-Tridecyne: A Comprehensive Overview

1-Tridecyne, also known by its CAS number 26186-02-7, is an alkyne compound with the chemical formula C₁₃H₂₆C≡CH. This compound belongs to the class of terminal alkynes, which are characterized by the presence of a carbon-carbon triple bond at one end of the carbon chain. The structure of 1-tridecyne consists of a long hydrocarbon chain terminated by an acetylene group (-C≡CH), making it a member of the alkyne family with potential applications in various fields, including materials science, biochemistry, and catalysis.

The synthesis of 1-tridecyne can be achieved through several methods, including the dehydrohalogenation of 1-tridecyl bromide or other haloalkanes using strong bases such as sodium amide (NaNH₂) in liquid ammonia. Another approach involves the use of transition metal catalysts in coupling reactions, where alkyne intermediates are formed through oxidative addition or transmetallation processes. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making 1-tridecyne more accessible for large-scale production.

One of the most significant applications of 1-tridecyne lies in its use as a precursor for the synthesis of more complex organic molecules. For instance, it can undergo cyclization reactions to form cyclic compounds, which are valuable in drug discovery and materials science. Additionally, 1-tridecyne has been employed in click chemistry reactions, particularly in the formation of covalent bonds between alkyne groups and other functional groups such as azides or alkynes themselves. These reactions are highly efficient and have found applications in the synthesis of biologically active molecules and advanced materials.

Recent studies have explored the use of 1-tridecyne in polymer chemistry. By incorporating this alkyne into polymer backbones, researchers have developed materials with unique mechanical and thermal properties. For example, polymers containing 1-tridecyne units exhibit enhanced flexibility and resistance to thermal degradation, making them suitable for high-performance applications such as aerospace components and advanced electronics.

In the field of biochemistry, 1-tridecyne has been investigated for its potential as a ligand in metalloproteomics studies. The triple bond in 1-tridecyne can coordinate with metal ions, enabling the study of metalloenzymes and metalloproteins at a molecular level. This has led to insights into enzyme mechanisms and has facilitated the design of new catalysts for industrial processes.

The physical properties of 1-tridecyne include a boiling point around 300°C and a melting point below -50°C, making it a volatile liquid under standard conditions. Its solubility in organic solvents such as dichloromethane and diethyl ether is relatively high, while its solubility in water is low due to its hydrophobic nature. These properties make it suitable for use in organic synthesis reactions that require precise control over reaction conditions.

From an environmental perspective, 1-tridecyne is not classified as a hazardous substance under normal handling conditions. However, like many organic compounds, it should be handled with care to avoid exposure to skin or inhalation. Proper ventilation and personal protective equipment are recommended when working with this compound.

In summary, 1-tridecyne (CAS No: 26186-02-7) is a versatile alkyne compound with a wide range of applications across multiple disciplines. Its ability to participate in various chemical reactions makes it an invaluable building block in organic synthesis. As research continues to uncover new uses for this compound, its role in advancing science and technology is expected to grow significantly.

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